Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Chemical Identity and Nomenclature
This compound is unambiguously identified by the Chemical Abstracts Service number 1004619-28-6. The compound possesses the molecular formula C₁₇H₂₂F₃NO₃ and exhibits a molecular weight of 345.36 grams per mole. This precise molecular composition reflects the integration of seventeen carbon atoms, twenty-two hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms within its structure.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name describing the spatial arrangement of functional groups around the six-membered piperidine ring. The compound's International Chemical Identifier string is documented as 1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-9-8-13(14(22)10-21)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14,22H,8-10H2,1-3H3. The corresponding International Chemical Identifier Key, JKBMOUHRFFYVBS-UHFFFAOYSA-N, provides a condensed representation for database searches and chemical informatics applications.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1004619-28-6 | |
| Molecular Formula | C₁₇H₂₂F₃NO₃ | |
| Molecular Weight | 345.36 g/mol | |
| International Chemical Identifier Key | JKBMOUHRFFYVBS-UHFFFAOYSA-N |
Structural Features and Functional Group Analysis
The molecular architecture of this compound encompasses several distinct structural domains that contribute to its chemical behavior and potential applications. The central piperidine ring constitutes a six-membered saturated heterocycle containing one nitrogen atom, which serves as the foundational scaffold for subsequent functionalization. This ring system adopts a chair conformation similar to cyclohexane, with the nitrogen atom capable of existing in both axial and equatorial orientations.
The hydroxyl functional group positioned at the third carbon of the piperidine ring introduces significant polarity to the molecule and provides opportunities for hydrogen bonding interactions. This hydroxyl group represents a secondary alcohol, given its attachment to a carbon bearing one hydrogen atom and connections to two other carbon centers within the ring system. The presence of this hydroxyl functionality enhances the compound's solubility characteristics and reactivity profile.
At the fourth position of the piperidine ring, a phenyl ring bearing a trifluoromethyl substituent at the para position introduces substantial lipophilicity and electronic effects. The trifluoromethyl group, characterized by its strong electron-withdrawing properties, significantly influences the electron density distribution throughout the aromatic system. This substituent pattern creates a highly polarized aromatic ring that affects both the compound's physical properties and potential biological interactions.
The nitrogen atom of the piperidine ring bears a tert-butyl carbamate group, which functions as a protecting group in synthetic chemistry applications. This bulky substituent consists of a carbonyl group linked to a tert-butoxy moiety, creating a sterically hindered environment around the nitrogen center. The tert-butyl group itself comprises three methyl groups attached to a central carbon atom, resulting in significant steric bulk that influences the molecule's conformation and reactivity.
| Physical Property | Value | Units |
|---|---|---|
| Boiling Point | 414.8 ± 45.0 | °C at 760 mmHg |
| Flash Point | 204.7 ± 28.7 | °C |
| Density | 1.2 ± 0.1 | g/cm³ |
| Vapor Pressure | 0.0 ± 1.0 | mmHg at 25°C |
| Polarizability | 32.7 ± 0.5 | 10⁻²⁴cm³ |
Historical Context in Piperidine Derivative Research
The development of this compound represents a culmination of over 170 years of piperidine chemistry research. The foundation for this field was established in 1850 when Scottish chemist Thomas Anderson first reported piperidine isolation, followed independently by French chemist Auguste Cahours in 1852, who provided the compound's nomenclature. These pioneering investigators obtained piperidine through the reaction of piperine with nitric acid, establishing the first synthetic route to this important heterocyclic amine.
The historical significance of piperidine derivatives extends beyond mere structural curiosity, as these compounds have demonstrated remarkable versatility in both natural product chemistry and pharmaceutical applications. The piperidine structural motif appears prominently in numerous natural alkaloids, including piperine, which imparts the characteristic spicy flavor to black pepper. Additional naturally occurring examples include the fire ant toxin solenopsin, the nicotine analog anabasine found in tree tobacco, lobeline from Indian tobacco, and the toxic alkaloid coniine from poison hemlock.
Contemporary research has significantly expanded the scope of piperidine derivative applications, with investigations spanning cancer therapy, antimicrobial activity, and neurological disorders. Recent synthetic advances have enabled the preparation of increasingly complex piperidine derivatives through sophisticated methodologies including hydrogenation, intramolecular cyclization, and multicomponent reactions. These developments have created opportunities for designing compounds with enhanced selectivity and improved pharmacological profiles.
The specific compound under discussion exemplifies the modern approach to piperidine derivative design, where multiple functional groups are strategically incorporated to achieve desired chemical and biological properties. The inclusion of the trifluoromethyl group reflects contemporary medicinal chemistry strategies that employ fluorine-containing substituents to modulate metabolic stability, lipophilicity, and binding affinity. The tert-butyl carbamate protecting group demonstrates the application of sophisticated synthetic methodology to enable selective functionalization during complex synthetic sequences.
Research into structurally related compounds has revealed interesting biological activities, particularly in the context of antimicrobial applications. Studies of piperidinol derivatives bearing chloro-trifluoromethylphenyl substituents have demonstrated anti-tuberculosis activity, with some compounds exhibiting minimum inhibitory concentrations in the range of 1.4 to 1.7 micrograms per milliliter. These findings underscore the potential of the trifluoromethylphenyl-piperidine scaffold for therapeutic applications, while also highlighting the importance of structure-activity relationship studies in optimizing biological activity.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-9-8-13(14(22)10-21)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14,22H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBMOUHRFFYVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine
- Starting from commercially available piperidine derivatives, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- This step yields tert-butyl piperidine-1-carboxylate intermediates, which are crucial for further functionalization without interference from the free amine.
Installation of the 4-(Trifluoromethyl)phenyl Group
- The 4-position aryl substitution is introduced by coupling reactions using aryl halides or aryl methyl derivatives bearing the trifluoromethyl substituent.
- A common approach involves reductive amination where the Boc-protected piperidine bearing a hydroxymethyl group at the 4-position is reacted with 4-(trifluoromethyl)benzaldehyde in the presence of sodium triacetoxyborohydride and acetic acid in dichloromethane at room temperature.
- This reductive amination proceeds smoothly to give the desired 4-(trifluoromethyl)phenyl-substituted piperidine derivative with high selectivity and yield (typically 50–70%).
Hydroxylation at the 3-Position
- The 3-hydroxyl group is introduced either by direct hydroxylation of the piperidine ring or via functional group transformations on a precursor.
- One reported method involves Mitsunobu reaction conditions where tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is alkylated with appropriate hydroxyl-containing reagents, followed by ester hydrolysis to yield the 3-hydroxy substituted product.
- The hydroxylation step is carefully controlled to avoid over-oxidation or side reactions.
Condensation and Purification
- The intermediate compounds are purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexane or methanol/chloroform mixtures.
- The crude products are washed successively with aqueous citric acid, sodium bicarbonate, and brine to remove impurities and residual reagents.
- Final purification yields the target compound as a light yellow oil or solid, depending on the specific synthetic route.
Representative Synthetic Route Summary Table
| Step | Reagents/Conditions | Key Transformations | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), RT | Boc protection of piperidine nitrogen | >90 | Commercially available piperidine used as starting material |
| 2 | 4-(Trifluoromethyl)benzaldehyde, NaBH(OAc)3, AcOH, CH2Cl2, RT | Reductive amination at 4-position | 50–70 | High selectivity for mono-substitution |
| 3 | Mitsunobu reagents (DEAD, PPh3), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, THF, 0°C to RT | Alkylation and hydroxylation at 3-position | 60–70 | Two-step process including ester hydrolysis |
| 4 | Column chromatography (silica gel), solvent systems (AcOEt/hexane or MeOH/CHCl3) | Purification | — | Yields purified product with high purity |
Research Findings and Optimization Notes
- The Boc protection step is critical to prevent amine side reactions during subsequent functionalizations and is typically quantitative under mild conditions.
- Reductive amination with sodium triacetoxyborohydride is preferred for its mildness and selectivity, avoiding over-reduction or side products.
- Mitsunobu reaction conditions enable efficient alkylation of hydroxyl groups, facilitating the introduction of the 3-hydroxy substituent while maintaining Boc protection.
- Purification protocols involving sequential aqueous washes and silica gel chromatography ensure removal of residual reagents and by-products, affording high purity compounds suitable for further applications.
- Spectroscopic characterization (1H-NMR, 13C-NMR, HRMS) confirms the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols.
Substitution: Generation of various substituted piperidines.
Scientific Research Applications
Pain Management and Anti-inflammatory Effects
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency and selectivity in pain management and anti-inflammatory contexts. Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate has shown potential in influencing pathways related to pain and inflammation, making it a candidate for developing new analgesics.
Anticancer Activity
Preliminary studies suggest that this compound may interact with specific biological targets associated with cancer cell proliferation. The structural similarities to other known anticancer agents indicate that further investigation could reveal its efficacy against various cancer types, possibly by disrupting metabolic processes within cancer cells.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for research into neuropharmacological applications, including treatments for neurological disorders. Its interaction with receptors involved in neurotransmission could provide insights into new therapeutic strategies.
Interaction Studies
Interaction studies focus on the binding affinity of this compound with various biological targets. Techniques employed include:
- Radiolabeled Binding Assays : To determine receptor affinity.
- Cell-based Assays : Assessing the compound's effects on cell viability and proliferation.
These studies are critical for understanding how the compound functions at a molecular level and its potential therapeutic applications .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | Similar piperidine structure; different substitution | Focused on hydroxy group positioning |
| Tert-butyl 3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | Variation in phenyl substitution | May exhibit different biological activity profiles |
| N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Contains quinoline moiety | Potentially different pharmacological properties |
This table highlights how variations in substitution patterns can significantly influence biological activity and applications, underscoring the importance of structural modifications in drug design.
Mechanism of Action
The mechanism by which tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Structural Differences : Replaces the 4-(trifluoromethyl)phenyl group with a 4-methylpentyl chain .
- Synthesis : Achieved via reaction of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate (86% yield) .
- Key Properties :
- Lower molecular weight (253.38 g/mol vs. 345.36 g/mol).
- Reduced electronegativity due to the absence of fluorine.
- Higher hydrophobicity from the alkyl chain.
- Applications: Primarily explored as a synthetic intermediate for non-polar targets.
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
- Structural Differences : Contains a dihydropyridine ring (unsaturated) instead of a fully saturated piperidine .
- Synthesis : Involves dehydration of a hydroxylated precursor using SOCl₂ and pyridine .
- Key Properties :
- Increased conformational flexibility due to the double bond.
- Reduced stability compared to the fully saturated analog.
- Applications : Serves as a precursor for further functionalization in medicinal chemistry.
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 550371-74-9)
- Structural Differences : Positions both hydroxyl and trifluoromethyl groups at carbon 4, unlike the target compound’s 3-hydroxy and 4-aryl arrangement .
- Key Properties: Altered stereoelectronic effects due to substituent proximity. Potential for intramolecular hydrogen bonding between hydroxyl and carbamate groups.
- Applications : Used in studies requiring rigid, fluorine-rich scaffolds.
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 56440-39-2)
- Structural Differences : Features a methyl group and trifluoromethyl group at position 3 in a trans configuration .
- Key Properties :
- Enhanced steric hindrance and chiral center complexity.
- Higher lipophilicity compared to the target compound.
- Applications : Explored as a chiral building block in asymmetric synthesis.
Comparative Analysis of Physicochemical Properties
Biological Activity
Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate (commonly referred to as Tert-butyl 3-hydroxy-4-trifluoromethylphenylpiperidine) is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 357.36 g/mol. Its structure comprises a piperidine ring with a trifluoromethyl group and a tert-butyl ester, which are known to enhance the biological activity of pharmaceutical agents. The presence of the trifluoromethyl group is particularly noteworthy, as it is associated with increased potency and selectivity in drug design .
Pharmacological Context
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Compounds containing trifluoromethyl groups often demonstrate enhanced interactions with various biological targets, influencing pathways relevant to pain management, inflammation, and potentially cancer treatment.
Key Findings:
- Inhibition of Mycobacterium tuberculosis: In studies examining the compound's efficacy against M. tuberculosis, it was noted that related compounds within its structural class exhibited promising antibacterial activity, suggesting potential applications in treating tuberculosis .
- Anti-inflammatory Effects: The compound's structural analogs have shown anti-inflammatory properties, which may be attributed to their ability to modulate the expression of inflammatory mediators such as iNOS and COX-2 in cellular models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The inclusion of different substituents on the piperidine ring can significantly impact its pharmacological profile.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | Similar piperidine structure; different substitution | Focused on hydroxy group positioning |
| Tert-butyl 3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | Variation in phenyl substitution | May exhibit different biological activity profiles |
| N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Contains quinoline moiety | Potentially different pharmacological properties |
The unique trifluoromethyl substitution enhances lipophilicity and metabolic stability, which are critical for drug development .
Study on Antibacterial Activity
A high-throughput screening study evaluated a library of compounds, including those similar to this compound, against M. tuberculosis. The results indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) significantly lower than those of existing treatments, highlighting their potential as novel therapeutic agents .
Anti-inflammatory Mechanism Investigation
In a separate investigation focusing on the anti-inflammatory effects of related compounds, researchers utilized Western blotting and RT-PCR techniques to assess the modulation of inflammatory markers in RAW264.7 cells. The findings demonstrated that specific derivatives could effectively reduce the expression levels of iNOS and COX-2, suggesting a mechanism for their anti-inflammatory action .
Q & A
Basic: What are the key synthetic steps for preparing tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves:
Piperidine Functionalization : Alkylation of a piperidine precursor with tert-butyl bromoacetate to introduce the Boc (tert-butoxycarbonyl) protecting group .
Aryl Substitution : Coupling the piperidine scaffold with 4-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura cross-coupling or direct arylation .
Hydroxylation : Selective oxidation or hydroxylation at the 3-position using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or enzymatic methods .
Deprotection/Purification : Removal of protecting groups (e.g., Boc with HCl/EtOAc) followed by purification via silica gel chromatography or recrystallization .
Key Reagents : Pd catalysts (Suzuki coupling), NaH (alkylation), and TBAF (tert-butyldimethylsilyl deprotection) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., trifluoromethyl singlet at ~δ 120 ppm in F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (using SHELXL for refinement) .
Advanced: How can conflicting NMR data due to diastereomers be resolved?
Methodological Answer:
- 2D NMR Techniques : Use NOESY or ROESY to distinguish axial/equatorial substituents via spatial correlations .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- X-ray Analysis : Definitive stereochemical assignment via single-crystal diffraction (SHELX programs for refinement) .
Advanced: How to optimize hydrogenation steps for higher yield in intermediate synthesis?
Methodological Answer:
- Catalyst Screening : Test PtO, Pd/C, or Raney Ni under H (1–3 atm) to minimize over-reduction .
- Solvent Selection : Polar aprotic solvents (e.g., EtOAc/THF) improve substrate solubility and reduce side reactions .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time .
Basic: What are common impurities encountered during synthesis?
Methodological Answer:
- Incomplete Deprotection : Residual Boc groups detected via H NMR (δ 1.4 ppm tert-butyl signal) .
- Oxidative By-Products : Over-oxidation at the 3-position (e.g., ketone formation) identified via HRMS .
- Coupling By-Products : Unreacted aryl halides or boronic acids, removed via aqueous washes .
Advanced: How to design analogs for improved biological activity?
Methodological Answer:
- Substituent Modification : Replace trifluoromethyl with cyano or sulfonyl groups to alter lipophilicity .
- SAR Studies : Test analogs against target enzymes (e.g., kinases) using IC assays .
- Computational Docking : Predict binding affinity with AutoDock or Schrödinger Suite, focusing on hydrogen-bonding interactions with the hydroxyl group .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile solvents like THF) .
- Waste Disposal : Quench reactive intermediates (e.g., NaHCO for acidic by-products) before disposal .
Advanced: How to analyze reaction mechanisms for unexpected by-products?
Methodological Answer:
- Isotopic Labeling : Use O or H to trace hydroxylation pathways .
- LC-MS/MS : Identify transient intermediates (e.g., radical species) via high-resolution tandem MS .
- Kinetic Studies : Monitor activation energy (ΔG‡) via Eyring plots to distinguish SN1/SN2 pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
